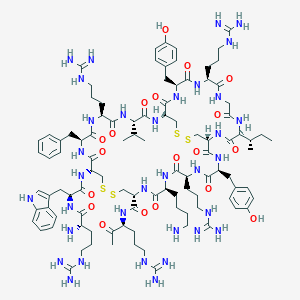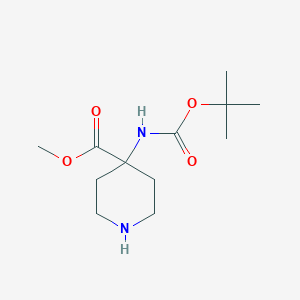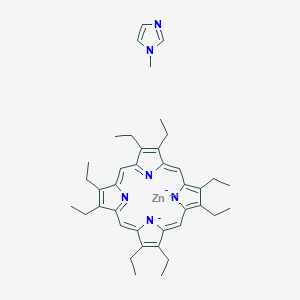
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields of science. This complex is composed of a central zinc ion coordinated to a porphyrin ligand containing eight ethyl groups and one methylimidazole group. The aim of
Mechanism of Action
The mechanism of action of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) is complex and varies depending on the application. In catalysis, it acts as a Lewis acid catalyst, facilitating the transfer of electrons in various reactions. In photodynamic therapy, it absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen species that can induce cell death. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) vary depending on the application. In catalysis, it can lead to the formation of various products with different chemical properties. In photodynamic therapy, it can induce cell death in cancer cells while sparing healthy cells. In biomedical research, it can interact with biomolecules such as DNA and proteins, leading to changes in gene expression and protein function.
Advantages and Limitations for Lab Experiments
The advantages of using (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) in lab experiments include its high catalytic activity, its ability to generate singlet oxygen species, and its potential as a diagnostic and therapeutic agent in biomedical research. However, limitations include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
For the study of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) include the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in other fields of science, such as materials science and environmental science, and the investigation of its potential as a diagnostic and therapeutic agent for other diseases beyond cancer. Additionally, further research is needed to understand its mechanism of action and to address its limitations in lab experiments.
Synthesis Methods
The synthesis of (1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) can be achieved through various methods, including the reaction of zinc acetate with the corresponding porphyrin ligand in the presence of a base and a methylimidazole catalyst. The reaction is usually carried out in a solvent such as dichloromethane or chloroform. The resulting complex can be purified through column chromatography or recrystallization.
Scientific Research Applications
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) has been widely studied for its potential applications in various fields of science, including catalysis, photochemistry, and biomedical research. In catalysis, this complex has been shown to exhibit high catalytic activity in various reactions, such as oxidation and reduction reactions. In photochemistry, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. In biomedical research, it has been studied for its potential as a diagnostic and therapeutic agent for various diseases.
properties
CAS RN |
114267-97-9 |
|---|---|
Product Name |
(1-Methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) |
Molecular Formula |
C40H52N6Zn |
Molecular Weight |
680.2 g/mol |
IUPAC Name |
zinc;1-methylimidazole;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.C4H6N2.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-6-3-2-5-4-6;/h17-20H,9-16H2,1-8H3;2-4H,1H3;/q-2;;+2 |
InChI Key |
QXODWUMBYNPGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.CN1C=CN=C1.[Zn+2] |
synonyms |
(1-methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinato zinc(II) 1-Melm-Zn(OEP) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



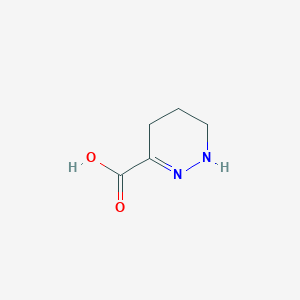
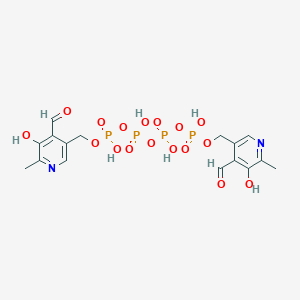
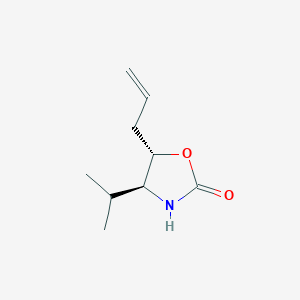
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

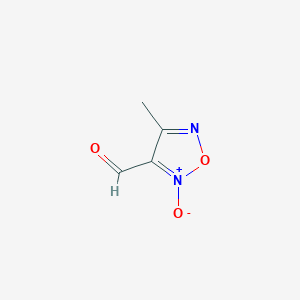
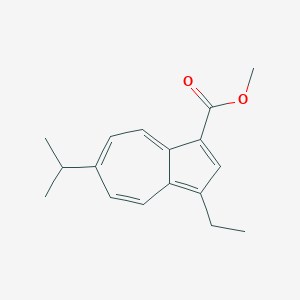

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
